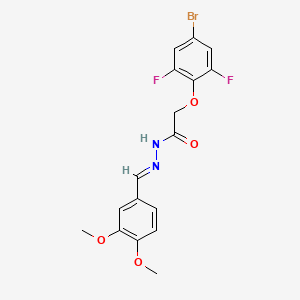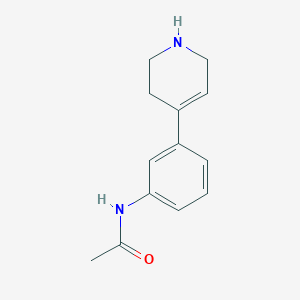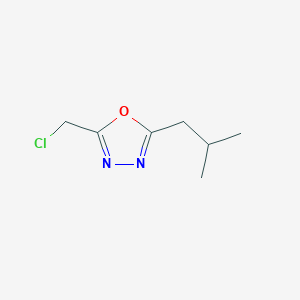
2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
説明
2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have reported that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential anti-tumor activity. Additionally, it has been reported to exhibit anti-inflammatory activity by modulating the activity of certain inflammatory mediators. Furthermore, it has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole in lab experiments include its relatively simple synthesis method, high purity, and potential therapeutic applications. However, its limitations include its potential toxicity and the need for further investigation to fully understand its mechanism of action and potential side effects.
将来の方向性
There are numerous future directions for the study of 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole. Some potential areas of research include:
1. Investigation of its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
2. Further investigation of its mechanism of action and potential side effects.
3. Development of novel derivatives of this compound with improved pharmacological properties.
4. Investigation of its potential applications as a molecular probe for the study of various biological processes.
5. Investigation of its potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its relatively simple synthesis method, high purity, and potential therapeutic applications make it an attractive candidate for further investigation. However, its potential toxicity and the need for further investigation to fully understand its mechanism of action and potential side effects highlight the importance of continued research in this area.
科学的研究の応用
2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-10-7(4-8)11-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGQEXQTVITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702897 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3914-47-4 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



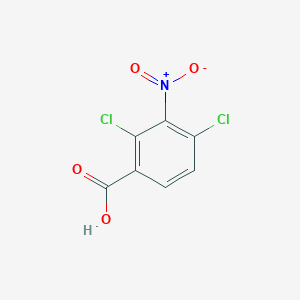

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)
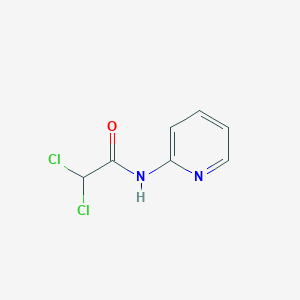
![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B3264411.png)
![[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B3264418.png)
